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(2R)-2-cyclohexylpropan-1-ol

Cat. No.: B15315695
M. Wt: 142.24 g/mol
InChI Key: IRIVQXLOJHCXIE-QMMMGPOBSA-N
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Description

Historical Context of Synthesis and Characterization

While a definitive first synthesis of (2R)-2-cyclohexylpropan-1-ol is not prominently documented, its preparation falls under well-established methodologies for creating chiral alcohols. Historically, racemic 2-cyclohexylpropan-1-ol (B1594632) would have been synthesized, followed by chiral resolution. Modern techniques, however, focus on direct asymmetric synthesis to produce the desired (R)-enantiomer.

Key synthetic strategies include:

Biocatalytic Processes : The use of enzymes is a primary method for producing specific enantiomers of chiral alcohols. sigmaaldrich.com Ketoreductases, for example, can facilitate the asymmetric reduction of a prochiral ketone to yield the desired (R)-alcohol with high enantiomeric purity. encyclopedia.pubnih.gov Another common biocatalytic method is the kinetic resolution of a racemic alcohol mixture using lipases, which selectively esterify one enantiomer, allowing the other to be isolated. sigmaaldrich.comencyclopedia.pub

Asymmetric Hydrogenation : Catalytic asymmetric synthesis, particularly the hydrogenation of prochiral ketones using chiral transition-metal complexes, represents a powerful chemical strategy for accessing enantiopure alcohols. encyclopedia.pub

The characterization of the parent compound, 2-cyclohexylpropan-1-ol, provides a baseline for its physical properties.

Table 1: Physicochemical Properties of 2-Cyclohexylpropan-1-ol

Property Value Source(s)
Molecular Formula C₉H₁₈O nih.govlookchem.com
Molecular Weight 142.24 g/mol nih.govlookchem.com
Boiling Point 213°C at 760 mmHg lookchem.com
Density 0.911 g/cm³ lookchem.com
Refractive Index 1.464 lookchem.com
Flash Point 92.2°C lookchem.com

| CAS Number | 5442-00-2 | nih.govlookchem.com |

Significance in Chiral Chemistry and Organic Synthesis

The importance of this compound is intrinsically linked to the broader significance of chiral molecules in science and industry.

Chirality is a fundamental property in medicinal chemistry, as the three-dimensional arrangement of atoms in a molecule is often directly tied to its biological activity and safety. nih.govnumberanalytics.com Chiral alcohols are a highly versatile class of molecules in stereoselective synthesis for several reasons: sigmaaldrich.com

Functional Group Conversion : The hydroxyl (-OH) group is readily converted into other functional groups such as esters, ethers, amines, and amides, allowing for diverse synthetic pathways. sigmaaldrich.com

Activation as a Leaving Group : The hydroxyl can be transformed into an effective leaving group (e.g., by mesylation or tosylation), facilitating nucleophilic substitution reactions to form new carbon-carbon bonds. sigmaaldrich.com

Directing Group : The stereocenter of the alcohol can influence the stereochemical outcome of subsequent reactions at other sites in the molecule, a key principle in asymmetric synthesis.

The ability to produce a specific stereoisomer is crucial, as different enantiomers of a drug can have vastly different pharmacological effects. numberanalytics.com

This compound serves as a valuable chiral building block, or synthon. sigmaaldrich.com This means it is used as a starting material for the synthesis of single-stereoisomer drugs or complex intermediates. sigmaaldrich.cn The defined stereochemistry at its chiral center is incorporated into the final target molecule, avoiding the need for difficult purification steps later in the synthesis.

While specific, large-scale applications of this compound are not widely published, the utility of analogous chiral alcohols is well-documented. For instance:

(R)-(-)-2-Hexanol has been used in model studies for the total synthesis of the antiviral glycolipid cycloviracin B₁. sigmaaldrich.cn

The (R)-enantiomer of 2-heptanol was employed as a resolving agent for a key intermediate in the synthesis of a potent vasopressin V₂ receptor agonist. sigmaaldrich.cn

Overview of Research Trends and Publication Landscape Pertaining to this compound

Research involving this compound is situated within the broader trend of advancing asymmetric synthesis in the pharmaceutical and chemical industries. nih.gov The primary driver for this research is the increasing demand for enantiomerically pure compounds for use as active pharmaceutical ingredients (APIs). nih.gov

The publication landscape indicates a significant focus on the development of highly efficient and selective methods for producing such chiral intermediates. Key research trends include:

Shift Towards Biocatalysis : There is a growing emphasis on using enzymes and whole-cell systems for chiral synthesis due to their high enantioselectivity and operation under mild conditions, which prevents isomerization and racemization. nih.gov

Sustainable Chemistry : Research is increasingly directed at developing more sustainable synthetic routes, including the use of heterogeneous catalysts that can be easily recovered and reused. encyclopedia.pub

Process Optimization : A significant portion of research is dedicated to the optimization of reaction conditions to improve yields and enantiomeric purity, making the synthesis economically viable on an industrial scale. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18O B15315695 (2R)-2-cyclohexylpropan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

(2R)-2-cyclohexylpropan-1-ol

InChI

InChI=1S/C9H18O/c1-8(7-10)9-5-3-2-4-6-9/h8-10H,2-7H2,1H3/t8-/m0/s1

InChI Key

IRIVQXLOJHCXIE-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](CO)C1CCCCC1

Canonical SMILES

CC(CO)C1CCCCC1

Origin of Product

United States

Advanced Synthetic Methodologies for Enantiopure 2r 2 Cyclohexylpropan 1 Ol

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to create a target molecule with a desired stereochemistry by using chiral catalysts or reagents to influence the formation of new stereocenters. For (2R)-2-cyclohexylpropan-1-ol, the key transformation is the stereoselective reduction of the prochiral aldehyde, 2-cyclohexylpropanal (B1360027).

Chiral Catalyst-Mediated Enantioselective Reductions of Aldehydes

The most direct route to this compound is the asymmetric reduction of 2-cyclohexylpropanal using a chiral catalyst. This approach involves transition metal complexes ligated with chiral organic molecules. The catalyst creates a chiral environment around the aldehyde's carbonyl group, forcing the addition of a hydride (from a reducing agent) to occur preferentially on one face of the carbonyl, leading to one enantiomer of the alcohol in excess.

Ruthenium and rhodium-based catalysts are particularly effective for this transformation. For instance, a ruthenium catalyst bearing a chiral diphosphine ligand, such as (R)-BINAP, in combination with a hydrogen source (e.g., H₂ gas or formic acid), can effectively reduce α-branched aldehydes with high enantioselectivity. The choice of ligand, metal, and reaction conditions is crucial for maximizing both chemical yield and enantiomeric excess (e.e.).

Table 1: Representative Data for Chiral Catalyst-Mediated Reductions

Catalyst SystemSubstrateReducing AgentEnantiomeric Excess (e.e.)
(R)-BINAP-RuCl₂2-CyclohexylpropanalH₂>95%
Chiral Rh(I) Complex2-CyclohexylpropanalH₂>92%
Noyori's Catalyst2-CyclohexylpropanalHCOOH/NEt₃>98%

This table presents typical, expected results for the asymmetric reduction of 2-cyclohexylpropanal based on established catalytic systems for analogous α-branched aldehydes.

Diastereoselective Syntheses Utilizing Chiral Auxiliaries

An alternative to direct enantioselective catalysis is the use of a chiral auxiliary. This strategy involves temporarily attaching a chiral molecule to a precursor, performing a diastereoselective reaction, and then cleaving the auxiliary to reveal the enantiopure product.

For the synthesis of this compound, one could start with a derivative of 2-cyclohexylpropanoic acid. This acid is first coupled to a chiral auxiliary, such as an Evans oxazolidinone or Ellman's N-tert-butanesulfinamide. osi.lv The resulting amide is then reduced. The steric bulk and defined stereochemistry of the auxiliary block one face of the molecule, directing the reducing agent to the opposite face and creating the new stereocenter with a specific, predictable configuration relative to the auxiliary. This results in the formation of one diastereomer in high excess. A final hydrolysis or reductive cleavage step removes the auxiliary, which can often be recovered and reused, yielding the desired enantiopure alcohol. The diastereoselective reduction of N-tert-butanesulfinylketimines is a particularly powerful method for establishing chiral amine centers, and similar logic applies to the reduction of carbonyls controlled by related auxiliaries. osi.lv

Table 2: Diastereoselective Reduction using Chiral Auxiliaries

Chiral AuxiliaryPrecursorReaction StepDiastereomeric Ratio (d.r.)
(R)-4-Phenyl-2-oxazolidinoneN-acyl oxazolidinoneDiastereoselective Reduction>95:5
(R)-N-tert-ButanesulfinamideN-acyl sulfinamideDiastereoselective Reduction>97:3

This table illustrates the high diastereoselectivity achievable with common chiral auxiliaries in reactions analogous to the synthesis of the target compound.

Enantioselective Organocatalytic Routes

In recent decades, organocatalysis—the use of small, metal-free organic molecules as catalysts—has emerged as a powerful third pillar of asymmetric synthesis. For the reduction of aldehydes, chiral primary or secondary amines, or chiral Brønsted acids like phosphoric acids, can serve as effective catalysts. organic-chemistry.orgnih.gov

A common strategy is an asymmetric transfer hydrogenation. In this process, a chiral amine catalyst, such as a derivative of proline, reacts with the substrate aldehyde (2-cyclohexylpropanal) to form a chiral iminium ion intermediate. This intermediate then abstracts a hydride from a stoichiometric reductant, typically a Hantzsch ester. The facial bias imposed by the chiral catalyst ensures that the hydride is delivered stereoselectively, leading to the (R)-alcohol after hydrolysis of the intermediate. Chiral phosphoric acids can also catalyze such reductions by activating the aldehyde through hydrogen bonding. organic-chemistry.org These methods avoid the use of potentially toxic or expensive metals and often proceed under mild conditions.

Biocatalytic Transformations for this compound Production

Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations. Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) and can exhibit near-perfect enantioselectivity, making them highly attractive for industrial synthesis. nih.gov

Enzyme-Catalyzed Stereoselective Reductions

The most prominent biocatalytic method for producing chiral alcohols is the asymmetric reduction of a corresponding ketone or aldehyde, catalyzed by enzymes known as alcohol dehydrogenases (ADHs) or ketoreductases (KREDs). nih.govnih.gov These enzymes utilize a cofactor, typically NADH or NADPH, as the source of the hydride.

To produce this compound, 2-cyclohexylpropanal would be subjected to an ADH that follows Prelog's rule, which would deliver a hydride to the Re face of the carbonyl, yielding the (S)-alcohol. Conversely, an anti-Prelog ADH would deliver the hydride to the Si face to produce the desired (R)-alcohol. Numerous ADHs have been identified from various microorganisms, such as Rhodococcus species, Lactobacillus species, and yeasts, offering a wide selection of stereochemical preferences. nih.gov

A key challenge in these processes is the high cost of the NADH/NADPH cofactor. To make the process economically viable, a cofactor regeneration system is employed. This is often achieved by adding a second enzyme, such as formate (B1220265) dehydrogenase (FDH) or glucose dehydrogenase (GDH), and its corresponding substrate (formate or glucose). nih.gov The regeneration enzyme continuously recycles the oxidized cofactor (NAD⁺/NADP⁺) back to its active reduced form (NADH/NADPH), allowing a small, catalytic amount of the cofactor to facilitate a large number of reductions. Such chemoenzymatic approaches can achieve very high yields and enantiomeric excesses often exceeding 99%. nih.gov

Table 3: Enzyme-Catalyzed Reduction of 2-Cyclohexylpropanal

Enzyme SourceCofactor Regeneration SystemSubstrateProduct ConfigurationEnantiomeric Excess (e.e.)
Rhodococcus ruber ADHGlucose/GDH2-Cyclohexylpropanal(R)>99%
Horse Liver ADH (HLADH)Ethanol2-Cyclohexylpropanal(S)>98%
Engineered KetoreductaseIsopropanol2-Cyclohexylpropanal(R)>99.5%

This table shows representative data based on the known selectivity of various alcohol dehydrogenases for α-substituted aldehydes.

Microbial Fermentation and Biotransformation Pathways

Whole-cell biotransformation or fermentation offers a more integrated approach. Instead of using isolated enzymes, an entire microorganism (either in a resting or growing state) is used as the catalyst. The microbial cells contain the necessary dehydrogenases and naturally possess the machinery for cofactor regeneration, powered by the cell's own metabolism. nih.gov

In a biotransformation process, the precursor, 2-cyclohexylpropanal, is supplied to a culture of a selected microorganism (e.g., Saccharomyces cerevisiae or a specific bacterial strain), which then reduces it to the chiral alcohol. Screening different microbial strains is often necessary to find one with the desired stereoselectivity for the target substrate.

A more advanced strategy is the creation of a de novo biosynthetic pathway through metabolic engineering. In this approach, genes encoding a series of enzymes are introduced into a host organism like E. coli. This engineered pathway could, for example, convert a simple carbon source like glucose into the target molecule this compound through a series of enzymatic steps. While constructing a pathway for a non-natural product like this is complex, it represents a frontier in sustainable chemical manufacturing, potentially allowing for the production of complex chiral molecules from renewable feedstocks. researchgate.netmdpi.com

Optimization of Reaction Conditions and Yields in this compound Synthesis

The generation of the (2R) stereocenter in 2-cyclohexylpropan-1-ol (B1594632) with high selectivity and yield is paramount. Key strategies involve the asymmetric reduction of a suitable prochiral ketone or aldehyde, or the kinetic resolution of a racemic mixture of the alcohol. The optimization of these processes requires careful consideration of catalysts, reagents, and reaction parameters.

One of the primary routes to this compound is the asymmetric reduction of 2-cyclohexylpropanal. This transformation can be achieved using various chiral reducing agents or catalyst systems. The choice of catalyst, solvent, temperature, and pressure plays a critical role in maximizing both the chemical yield and the enantiomeric excess (e.e.).

For instance, catalytic systems employing a metal center, such as ruthenium or rhodium, complexed with a chiral ligand are often effective. The optimization of such a system would involve screening a library of chiral ligands to identify the one that provides the best stereochemical control for this specific substrate. Furthermore, the solvent can significantly influence the reaction's outcome; solvents ranging from non-polar hydrocarbons to polar aprotic solvents would need to be evaluated. Temperature and hydrogen pressure are also key variables to tune for optimal performance.

Another powerful technique is enzymatic kinetic resolution. In this approach, a racemic mixture of 2-cyclohexylpropan-1-ol is treated with an enzyme, often a lipase (B570770), that selectively acylates one enantiomer, leaving the other unreacted. The optimization of this process involves selecting the appropriate enzyme, acylating agent, and solvent. The reaction temperature and time are also critical to achieve a high enantiomeric excess for the unreacted this compound and a good yield.

Below is a hypothetical data table illustrating the optimization of an enzymatic resolution process.

EntryEnzymeAcylating AgentSolventTemperature (°C)Time (h)Conversion (%)e.e. of this compound (%)
1Lipase AVinyl acetate (B1210297)Hexane302445>99
2Lipase AVinyl acetateToluene30245098
3Lipase BIsopropenyl acetateHexane40185295
4Lipase BIsopropenyl acetateMTBE40184897

Isolation and Purification Techniques for Enantiopure this compound

Following the synthesis, the isolation and purification of the enantiopure this compound from the reaction mixture is a critical step. The choice of technique depends on the synthetic route employed and the nature of the impurities.

In the case of enzymatic kinetic resolution, the primary separation involves isolating the unreacted alcohol from the acylated enantiomer. This is typically achieved through standard column chromatography on silica (B1680970) gel. The significant difference in polarity between the alcohol and the ester allows for a straightforward separation.

For diastereoselective synthesis, where a chiral auxiliary is used, the auxiliary must be cleaved and removed. The purification method will depend on the nature of the auxiliary and the cleavage products.

Preparative chiral chromatography is a powerful technique for separating enantiomers directly. Both high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) can be employed for this purpose. The optimization of a chiral separation involves screening different chiral stationary phases (CSPs) and mobile phase compositions to achieve baseline resolution of the two enantiomers.

A typical screening process for chiral HPLC or SFC would involve the following:

Chiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Resolution (Rs)
Cellulose-basedHexane/Isopropanol (90:10)1.01.8
Amylose-basedCO2/Methanol (85:15)3.02.1
Cyclodextrin-basedHexane/Ethanol (95:5)0.81.5

This table represents a hypothetical screening for the chiral separation of 2-cyclohexylpropan-1-ol enantiomers. The selection of the optimal CSP and mobile phase is crucial for an efficient preparative separation.

Once a suitable analytical method is developed, it can be scaled up to a preparative scale to isolate the desired quantity of enantiopure this compound. The collected fractions are then analyzed to confirm their enantiomeric purity, typically by the same analytical chiral chromatography method. Finally, the solvent is removed under reduced pressure to yield the purified enantiopure product.

Stereochemical Aspects and Chiral Recognition of 2r 2 Cyclohexylpropan 1 Ol

Conformational Analysis and Stereoisomeric Purity

The three-dimensional arrangement of atoms in (2R)-2-cyclohexylpropan-1-ol, particularly around the chiral center and the rotatable bonds, dictates its steric and electronic properties, which in turn influence its reactivity and interactions. A thorough conformational analysis, while not extensively documented in publicly available research, would likely consider the rotational isomers (rotamers) arising from the C-C bonds connecting the cyclohexyl ring, the chiral center, and the hydroxymethyl group. The bulky cyclohexyl group is expected to dominate the steric environment, influencing the preferred orientation of the other substituents to minimize steric strain.

The stereoisomeric purity, or enantiomeric excess (ee), is a critical parameter for any chiral compound intended for stereoselective applications. The determination of the enantiomeric purity of this compound can be achieved using established analytical techniques. chromatographyonline.com Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods for separating enantiomers, allowing for their quantification. chromatographyonline.comnih.govresearchgate.net These techniques typically employ a chiral stationary phase that interacts differently with the two enantiomers, leading to different retention times and thus enabling their separation and the determination of their relative amounts. chromatographyonline.com

Table 1: Analytical Techniques for Stereoisomeric Purity Determination

Analytical TechniquePrincipleApplication to this compound
Chiral High-Performance Liquid Chromatography (HPLC)Differential interaction of enantiomers with a chiral stationary phase.Separation and quantification of (2R)- and (2S)-2-cyclohexylpropan-1-ol.
Chiral Gas Chromatography (GC)Separation of volatile enantiomers on a chiral stationary phase.Analysis of the enantiomeric composition of 2-cyclohexylpropan-1-ol (B1594632).
Nuclear Magnetic Resonance (NMR) with Chiral Shift ReagentsFormation of diastereomeric complexes that have distinct NMR spectra.Determination of enantiomeric excess by integrating the signals of the diastereomeric complexes.

Chiral Resolution Techniques for Enantiomeric Enrichment

The synthesis of a specific enantiomer like this compound often initially yields a racemic mixture, a 50:50 mixture of both enantiomers. To obtain the desired enantiomer in high purity, a process known as chiral resolution is necessary. Several techniques can be employed for the enantiomeric enrichment of 2-cyclohexylpropan-1-ol.

One common method is enzymatic kinetic resolution . This technique utilizes the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction on one enantiomer of the racemic mixture. nih.gov For instance, in the presence of an acyl donor, a lipase (B570770) might selectively acylate the (R)-enantiomer, leaving the (S)-enantiomer unreacted (or vice versa). The resulting mixture of the acylated product and the unreacted alcohol can then be separated by conventional methods like chromatography. Lipases from Candida antarctica (CALB) and Pseudomonas cepacia have shown effectiveness in resolving various chiral alcohols. nih.gov

Another approach is the formation and separation of diastereomers . This involves reacting the racemic alcohol with a chiral resolving agent to form a mixture of diastereomers. Diastereomers, unlike enantiomers, have different physical properties (e.g., solubility, boiling point) and can be separated by techniques such as crystallization or chromatography. After separation, the chiral resolving agent is removed to yield the pure enantiomers.

Table 2: Chiral Resolution Strategies for 2-Cyclohexylpropan-1-ol

Resolution TechniqueDescriptionKey Considerations
Enzymatic Kinetic ResolutionUse of a stereoselective enzyme to preferentially react with one enantiomer.Choice of enzyme, reaction conditions (solvent, temperature), and acyl donor.
Diastereomeric Salt FormationReaction with a chiral acid or base to form separable diastereomeric salts.Selection of an appropriate and readily available chiral resolving agent.
Chiral ChromatographyPreparative-scale separation of enantiomers using a chiral stationary phase.High cost of chiral stationary phases and solvents for large-scale separations.

Stereoselective Interactions with Chiral Ligands and Substrates

The defined stereochemistry of this compound makes it a candidate for stereoselective interactions with other chiral molecules, such as ligands and substrates in asymmetric synthesis. The hydroxyl group can act as a hydrogen bond donor and a coordination site for metal catalysts, while the cyclohexyl and methyl groups provide a specific steric environment.

In the context of asymmetric catalysis , this compound could potentially serve as a chiral ligand for a metal center. The coordination of the alcohol to the metal would create a chiral catalytic species capable of inducing enantioselectivity in a reaction. The steric bulk of the cyclohexyl group would likely play a crucial role in differentiating between the prochiral faces of a substrate.

Alternatively, this chiral alcohol can be used as a chiral building block or a chiral auxiliary . As a building block, its stereocenter is incorporated into the final product. As a chiral auxiliary, it is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereochemistry is established, the auxiliary is cleaved and can ideally be recovered. The effectiveness of such an auxiliary would depend on its ability to create a highly ordered and predictable transition state.

Supramolecular Chemistry Involving this compound

The ability of the hydroxyl group of this compound to form hydrogen bonds opens up possibilities for its involvement in supramolecular chemistry . Supramolecular assemblies are complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking.

Reaction Mechanisms and Chemical Transformations Involving 2r 2 Cyclohexylpropan 1 Ol

Derivatization Reactions of the Hydroxyl Group

The primary alcohol group is the main site of reactivity for derivatization.

Esterification: (2R)-2-cyclohexylpropan-1-ol readily undergoes esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate catalytic conditions to form the corresponding esters. The reaction typically proceeds via nucleophilic acyl substitution, where the alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the acylating agent. Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, are commonly used to protonate the carboxylic acid, increasing its electrophilicity.

Etherification: The synthesis of ethers from this compound can be accomplished through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. However, due to the steric hindrance from the adjacent cyclohexyl group, elimination reactions may compete with substitution, especially if the alkyl halide is secondary or tertiary. byjus.com Acid-catalyzed dehydration of this compound can also lead to the formation of a symmetric ether, di(2-cyclohexylpropyl) ether, but this method is often plagued by competing elimination reactions (to form alkenes) and potential carbocation rearrangements. byjus.com

As a primary alcohol, this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent used. libretexts.org

Oxidation to Aldehydes: The use of mild, anhydrous oxidizing agents allows the reaction to be stopped at the aldehyde stage. Pyridinium chlorochromate (PCC) is a classic reagent for this selective transformation, typically carried out in a non-aqueous solvent like dichloromethane (B109758) (DCM). libretexts.orgchemistrysteps.commasterorganicchemistry.comorganicchemistrytutor.comlibretexts.org The reaction proceeds through the formation of a chromate (B82759) ester, followed by an elimination reaction where a base removes the proton from the carbinol carbon to form the C=O double bond. masterorganicchemistry.comlibretexts.org The product of this reaction is (2R)-2-cyclohexylpropanal. Other modern reagents like Dess-Martin periodinane (DMP) can also achieve this transformation, often with higher yields and under milder conditions. libretexts.org

Oxidation to Carboxylic Acids: Strong oxidizing agents in aqueous media, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (generated from CrO₃ and H₂SO₄, also known as the Jones reagent), will oxidize the primary alcohol first to the aldehyde, which is then rapidly hydrated and further oxidized to the corresponding carboxylic acid, (2R)-2-cyclohexylpropanoic acid. libretexts.orgorganicchemistrytutor.com

It is important to note that the example ketone, 1-cyclohexylpropan-2-one, mentioned in the section title is the oxidation product of the isomeric secondary alcohol, 1-cyclohexylpropan-2-ol. smolecule.com Oxidation of the primary alcohol this compound cannot yield a ketone without rearrangement.

Starting MaterialReagent/ConditionsMajor ProductProduct Class
This compoundPyridinium Chlorochromate (PCC), CH₂Cl₂(2R)-2-cyclohexylpropanalAldehyde
This compoundKMnO₄, NaOH, H₂O, heat(2R)-2-cyclohexylpropanoic acidCarboxylic Acid
1-cyclohexylpropan-2-olPyridinium Chlorochromate (PCC), CH₂Cl₂1-cyclohexylpropan-2-oneKetone

The hydroxyl group of this compound is a poor leaving group and must first be converted into a better one for nucleophilic substitution to occur. This is typically achieved by protonation with a strong acid, such as HBr.

The reaction of branched primary alcohols with hydrogen halides often proceeds via an SN1 mechanism involving a carbocation intermediate. youtube.com In the case of this compound, protonation of the hydroxyl group followed by the loss of a water molecule would generate a primary carbocation. This primary carbocation is highly unstable and prone to rearrangement. A 1,2-hydride shift from the adjacent tertiary carbon of the cyclohexyl ring would lead to a more stable tertiary carbocation. The bromide ion would then attack this rearranged carbocation to yield 1-bromo-1-(1-methylethyl)cyclohexane as a major product, rather than the direct substitution product, (R)-1-bromo-2-cyclohexylpropane. youtube.com

The bromo-derivative mentioned in the section title, (2R)-2-bromo-3-cyclohexylpropan-1-ol, is structurally distinct and would not be formed from this compound via a simple substitution reaction. masterorganicchemistry.com

Transformations Involving the Cyclohexyl Moiety (e.g., ring functionalization, hydrogenolysis)

While the hydroxyl group is the most reactive site, the cyclohexyl ring can also participate in certain transformations.

Hydrogenolysis: This reaction involves the cleavage of a C-C or C-O bond by hydrogen, typically over a metal catalyst. For compounds like this compound, the bond between the propyl side chain and the cyclohexyl ring can be cleaved under certain hydrogenolysis conditions. For example, the hydrogenolysis of 3-cyclohexylpropanol-1 over a specific catalyst has been shown to yield ethylcyclohexane, indicating cleavage of the C-C bond and removal of the carbinol group. acs.org Conversely, hydrogenation of esters like cyclohexyl acetate (B1210297) to cyclohexanol (B46403) demonstrates that the cyclohexyl ring itself is stable to hydrogenation under those conditions. rsc.org

Ring Functionalization: Direct functionalization of the saturated cyclohexyl ring is generally difficult without using highly reactive reagents. However, dehydrogenation to form an aromatic ring (propylbenzene derivative) is a potential transformation under high temperatures and with suitable catalysts (e.g., Pt/C).

Rearrangement Reactions and Fragmentations

As discussed, carbocation rearrangements are prominent in SN1 reactions of this alcohol. youtube.com In the context of mass spectrometry, the molecule undergoes predictable fragmentation patterns upon electron ionization. libretexts.org

Alpha-Cleavage: The bond between the carbon bearing the hydroxyl group (C1) and the adjacent carbon (C2) can break. This leads to the loss of a cyclohexyl radical or a methyl radical from the C2 position, although cleavage of the larger group is often favored. The most characteristic fragmentation for primary alcohols is the cleavage of the Cα-Cβ bond, which for this compound would be the bond between C1 and C2, leading to the loss of the C₈H₁₅˙ radical and the formation of a [CH₂OH]⁺ ion at m/z 31, which is often the base peak for primary alcohols. youtube.comdocbrown.info

Dehydration: A common fragmentation pathway for alcohols is the loss of a water molecule (18 mass units) from the molecular ion, leading to a peak at [M-18]⁺. youtube.comlibretexts.org

Fragmentation TypeNeutral LossObserved Ion (m/z)
Alpha-CleavageC₈H₁₅˙ (cyclohexyl-methyl radical)[CH₂OH]⁺ (31)
DehydrationH₂O[C₉H₁₆]⁺˙ (124)

Mechanistic Studies of Reactions Where this compound is a Reactant or Intermediate

While specific mechanistic studies exclusively focused on this compound are not prevalent in the literature, its reactions can be understood through well-established mechanisms for analogous structures.

Oxidation Mechanism (PCC): The oxidation mechanism involves the initial attack of the alcohol's oxygen onto the chromium atom of PCC, forming a chromate ester. masterorganicchemistry.com A base (such as pyridine, chloride ion, or another alcohol molecule) then abstracts the proton from the carbon attached to the oxygen. The electrons from the C-H bond shift to form the C=O double bond, and the O-Cr bond cleaves, reducing Cr(VI) to Cr(IV) and yielding the aldehyde product. chemistrysteps.comlibretexts.org

SN1 Rearrangement Mechanism: In the reaction with HBr, the mechanism begins with the protonation of the hydroxyl group by H⁺ to form a good leaving group, water. youtube.com The departure of water generates a primary carbocation at C1. This is followed by a rapid 1,2-hydride shift from the tertiary carbon of the cyclohexyl ring to the primary carbocation center. This rearrangement produces a more stable tertiary carbocation. Finally, the bromide nucleophile attacks the tertiary carbocation to form the rearranged alkyl bromide product. youtube.com This pathway highlights the importance of considering carbocation stability when predicting outcomes for reactions involving branched primary alcohols.

Advanced Spectroscopic and Computational Analysis of 2r 2 Cyclohexylpropan 1 Ol

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic techniques are indispensable for unequivocally determining the three-dimensional structure of chiral molecules like (2R)-2-cyclohexylpropan-1-ol. These methods provide detailed information about the connectivity of atoms and their spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

¹H NMR Spectroscopy : In ¹H NMR spectroscopy of this compound, the various protons in the molecule give rise to distinct signals, or resonances, in the spectrum. The chemical shift, multiplicity (splitting pattern), and integration of these signals provide a wealth of information about the connectivity of the atoms. The protons on the cyclohexyl ring typically appear as a complex multiplet in the upfield region of the spectrum. The protons of the propyl chain, including the diastereotopic protons of the CH2OH group and the proton on the chiral carbon, exhibit characteristic chemical shifts and coupling patterns that are crucial for confirming the structure.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the carbon of the methyl group, the chiral carbon atom bonded to the hydroxyl group, the methylene (B1212753) carbon of the propanol (B110389) backbone, and the individual carbons of the cyclohexyl ring. docbrown.info The chemical shifts of these carbons are indicative of their local electronic environment.

2D NMR Spectroscopy : Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for establishing connectivity. COSY experiments reveal proton-proton couplings, helping to trace the spin systems within the cyclohexyl and propyl moieties. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of both ¹H and ¹³C resonances.

Chiral Shift Reagents : To determine the enantiomeric purity of this compound, chiral shift reagents can be employed in NMR spectroscopy. These reagents are chiral lanthanide complexes that form diastereomeric complexes with the enantiomers of the alcohol. This interaction induces different chemical shifts for the corresponding protons in the two enantiomers, allowing for their differentiation and quantification.

Chiroptical Spectroscopy

Chiroptical spectroscopy techniques are particularly suited for the analysis of chiral molecules as they measure the differential interaction of the molecule with left and right circularly polarized light.

Circular Dichroism (CD) Spectroscopy : CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule. For this compound, the CD spectrum would exhibit characteristic Cotton effects (positive or negative bands) that are a direct consequence of its absolute configuration at the chiral center.

Optical Rotatory Dispersion (ORD) Spectroscopy : ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD spectroscopy, the ORD curve for this compound provides information about its stereochemistry. The sign and magnitude of the optical rotation at specific wavelengths are characteristic of the (R)-configuration.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy : The IR spectrum of this compound is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group, broadened due to hydrogen bonding. researchgate.net Other key absorptions include the C-H stretching vibrations of the cyclohexyl and propyl groups just below 3000 cm⁻¹, and the C-O stretching vibration typically found in the 1000-1200 cm⁻¹ region.

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound would also show characteristic bands for the C-H and C-C bond vibrations within the cyclohexyl and propyl groups. The O-H stretching vibration is typically a weak band in Raman spectra.

Mass Spectrometry for Isotopic Labeling and Mechanistic Studies

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. rsc.org For this compound, HRMS would confirm the molecular formula C9H18O by providing a highly accurate mass measurement. nih.govlookchem.com Furthermore, mass spectrometry is invaluable in mechanistic studies involving isotopic labeling. By incorporating stable isotopes such as deuterium (B1214612) (²H) or carbon-13 (¹³C) into the molecule, researchers can trace the pathways of chemical reactions and elucidate reaction mechanisms. The fragmentation pattern observed in the mass spectrum can also provide structural information, as the molecule breaks apart in a predictable manner upon ionization.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides theoretical insights into the properties and behavior of molecules, complementing experimental data.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. For this compound, DFT calculations can be used to:

Predict Spectroscopic Properties : DFT calculations can predict NMR chemical shifts and vibrational frequencies (IR and Raman). Comparing these calculated values with experimental data can aid in the assignment of spectral features and confirm the proposed structure.

Determine Conformational Preferences : The molecule can exist in various conformations due to the rotation around single bonds. DFT can be used to calculate the relative energies of these different conformers, identifying the most stable three-dimensional structures.

Analyze Electronic Properties : DFT provides information about the distribution of electron density, molecular orbitals (such as the HOMO and LUMO), and electrostatic potential. These properties are crucial for understanding the molecule's reactivity and intermolecular interactions.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of flexible molecules like this compound. nih.gov This method simulates the atomic motions of a molecule over time, providing insights into the accessible conformations and their relative stabilities. For a molecule with a rotatable bond between the cyclohexyl and propyl moieties, as well as the conformational flexibility of the cyclohexane (B81311) ring itself, MD simulations can reveal the preferred spatial arrangements of these groups.

In a typical MD simulation of this compound, the molecule would be placed in a simulated environment, such as a solvent box of water or a non-polar solvent, to mimic experimental conditions. The simulation would then calculate the forces between atoms and use these to predict their movements over a set period, often on the nanosecond to microsecond timescale.

The primary goal of such a simulation would be to map the potential energy surface of the molecule and identify the lowest energy conformers. The cyclohexane ring is known to exist predominantly in a chair conformation, but ring-flipping to an alternative chair conformation is possible. youtube.com The orientation of the 2-propyl-1-ol substituent (axial versus equatorial) would be a key aspect to investigate. It is generally expected that the equatorial position would be sterically favored, leading to a more stable conformation. sapub.org

Furthermore, the rotation around the C-C bond connecting the cyclohexane ring to the propanol side chain would lead to different staggered and eclipsed conformations. MD simulations can quantify the energetic barriers between these rotational isomers.

Interactive Table: Hypothetical Conformational Analysis Data for this compound

ConformerSubstituent PositionDihedral Angle (C-C-C-O)Relative Energy (kcal/mol)Population (%)
1Equatorial60° (gauche)0.0075
2Equatorial180° (anti)0.8520
3Axial60° (gauche)2.504
4Axial180° (anti)3.101

This data is illustrative and based on general principles of conformational analysis for substituted cyclohexanes.

The results from MD simulations can provide a detailed understanding of the dynamic behavior of this compound, which is crucial for interpreting experimental data from techniques like NMR spectroscopy and for predicting its interaction with other molecules, such as in biological systems or as a chiral ligand.

Quantum Chemical Calculations for Reaction Pathway Prediction

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in predicting the mechanisms and energetics of chemical reactions. rsc.org For this compound, a primary alcohol, several reaction pathways could be investigated, with acid-catalyzed dehydration being a prominent example. organicchemistrytutor.com

For the acid-catalyzed dehydration of this compound, two main pathways could be envisioned: an E1 mechanism involving a carbocation intermediate, or an E2 mechanism with a concerted elimination. acs.org Quantum chemical calculations could differentiate between these mechanisms by locating the respective transition states and comparing their energies. nih.gov Due to the secondary nature of the carbon bearing the hydroxyl group, an E1 pathway involving a secondary carbocation might be plausible, which could also be prone to rearrangements. organicchemistrytutor.com

Interactive Table: Hypothetical Calculated Energies for Dehydration of this compound

SpeciesMethod/Basis SetRelative Energy (kcal/mol)
This compound + H+DFT/B3LYP/6-31G0.0
Protonated AlcoholDFT/B3LYP/6-31G-5.2
E2 Transition StateDFT/B3LYP/6-31G+25.8
Carbocation Intermediate (E1)DFT/B3LYP/6-31G+15.3
E1 Transition State (Deprotonation)DFT/B3LYP/6-31G+18.7
Alkene Product + H3O+DFT/B3LYP/6-31G-10.1

This data is hypothetical and serves to illustrate the type of information obtained from quantum chemical calculations.

These computational studies are invaluable for understanding the reactivity of this compound and can guide the design of synthetic routes or predict the formation of byproducts in chemical processes. nih.gov

X-ray Crystallography of Co-crystals or Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. wikipedia.org While obtaining a single crystal of this compound itself might be challenging, the formation of co-crystals or crystalline derivatives offers a viable route to its structural elucidation in the solid state.

Co-crystallization with a suitable co-former can facilitate the growth of high-quality crystals. digitellinc.com For a chiral alcohol, forming a diastereomeric salt with a chiral acid or base is a common strategy. wikipedia.org The resulting diastereomers have different physical properties, including solubility and crystal packing, which can be exploited for both separation and crystallographic analysis. ucl.ac.uk

An X-ray diffraction experiment on a suitable crystal would provide precise information on bond lengths, bond angles, and torsion angles. For this compound, this would confirm the chair conformation of the cyclohexane ring and the relative orientation of the substituent in the crystal lattice. Furthermore, the analysis would reveal the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, that dictate the crystal packing. researchgate.net

The absolute configuration of the chiral center, which is known to be (R) in this case, could be unambiguously confirmed using anomalous dispersion effects if a heavy atom is present in the co-former or derivative. nih.gov

Interactive Table: Hypothetical Crystallographic Data for a Derivative of this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)10.25
b (Å)8.54
c (Å)12.89
β (°)105.3
Volume (ų)1085.2
Z2

This data is illustrative and represents typical values for a small organic molecule.

Applications of 2r 2 Cyclohexylpropan 1 Ol in Complex Organic Synthesis

As a Chiral Building Block in Natural Product Synthesis

Chiral building blocks are fundamental to the efficient synthesis of enantiomerically pure natural products and pharmaceuticals. These small, readily available molecules, possessing one or more stereocenters, are incorporated into larger, more complex targets, thereby transferring their chirality. While (2R)-2-cyclohexylpropan-1-ol fits the description of a chiral building block, its specific application in the total synthesis of natural products is not yet documented in peer-reviewed literature.

Role in Stereoselective Total Syntheses

The primary allure of a chiral building block is its ability to direct the stereochemical outcome of a synthetic sequence. The (2R) configuration of 2-cyclohexylpropan-1-ol (B1594632), in theory, could be exploited to set adjacent stereocenters or to participate in diastereoselective reactions. However, at present, there are no published total syntheses of natural products that explicitly report the incorporation of the this compound fragment. The synthesis of complex molecules often relies on more established chiral synthons, and the unique steric and electronic properties of this specific alcohol have yet to be leveraged in a completed natural product synthesis campaign.

Precursor for Bioactive Molecule Scaffolds

The structural components of this compound—a chiral secondary alcohol and a lipophilic cyclohexyl group—suggest its potential as a precursor for bioactive molecules. The alcohol functionality can be readily oxidized to a ketone or converted to other functional groups, providing a handle for further synthetic elaboration. The cyclohexyl moiety can influence a molecule's pharmacokinetic properties by increasing its lipophilicity, which may enhance membrane permeability and metabolic stability.

Some commercial suppliers note that the compound may possess antimicrobial or anti-inflammatory properties. This suggests its potential as a lead structure or a scaffold for the development of new therapeutic agents. Despite this, there is a scarcity of research detailing the synthesis of specific bioactive molecule scaffolds derived from this compound.

As a Chiral Auxiliary or Ligand Precursor in Asymmetric Catalysis

Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically enriched compounds. This field heavily relies on the development of effective chiral auxiliaries and ligands, which are often derived from readily available chiral alcohols.

Development of Chiral Ligands for Asymmetric Catalysis

Chiral ligands are organic molecules that coordinate to a metal center to create a chiral catalyst. This catalyst can then enantioselectively transform a prochiral substrate into a chiral product. Chiral alcohols are common precursors for the synthesis of various classes of privileged ligands, such as phosphine-oxazolines (PHOX ligands).

Theoretically, this compound could be converted into a variety of chiral ligands. For instance, the hydroxyl group could be transformed into a leaving group, allowing for the introduction of a phosphine (B1218219) moiety, or it could be used to direct the formation of an oxazoline (B21484) ring. The cyclohexyl group would impart a specific steric environment around the metal center, which could influence the enantioselectivity of the catalyzed reaction. Despite this potential, the synthesis and application of a specific chiral ligand derived from this compound have not been reported in the literature.

Auxiliary for Stereoselective Transformations

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereoselective formation of a new stereocenter. After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse. Chiral alcohols are frequently used as auxiliaries, for example, in the stereoselective reduction of ketones or the alkylation of enolates.

The use of cyclohexyl-based chiral auxiliaries is a known strategy in asymmetric synthesis. The bulky cyclohexyl group can effectively shield one face of a reactive intermediate, leading to high diastereoselectivity. While this compound is a candidate for such an application, no studies have been published that demonstrate its use as a chiral auxiliary in a specific stereoselective transformation with reported diastereomeric excesses or yields.

Utilization in Intermediates for Specialty Chemicals

This compound is recognized as a key intermediate in the synthesis of various organic compounds, including those with applications as specialty chemicals. Its utility stems from its chiral nature, which is a critical feature in the production of enantiopure compounds often required in the pharmaceutical and fragrance industries. The presence of both a hydroxyl group and a cyclohexyl moiety allows for a range of chemical transformations, making it a versatile precursor for more complex molecular architectures.

While specific, detailed research findings on the direct conversion of this compound into specialty chemical intermediates are not widely available in public literature, its potential is primarily inferred from studies on analogous structures and its classification as a chiral building block. The chemical reactivity of this compound allows for several types of transformations that are foundational to the synthesis of specialty chemical intermediates. These reactions primarily involve the modification of its hydroxyl group.

Key transformations that can be applied to this compound to generate intermediates for specialty chemicals include:

Esterification: The reaction of the alcohol with a carboxylic acid or its derivative (e.g., acid chloride, anhydride) to form an ester. Chiral esters are a significant class of specialty chemicals, particularly in the fragrance and flavor industry, where specific stereoisomers can have distinct and desirable organoleptic properties.

Etherification: The formation of an ether by reacting the alcohol with a suitable alkylating agent. This modification can alter the molecule's polarity, volatility, and scent profile, making it a pathway to novel fragrance and material science compounds.

Oxidation: The conversion of the primary alcohol to the corresponding aldehyde or carboxylic acid. These functional groups are versatile handles for further synthetic manipulations, allowing for the construction of a wide array of more complex molecules.

Substitution: Replacement of the hydroxyl group with other functionalities, such as halides, which can then undergo further reactions like cross-coupling to build more elaborate carbon skeletons.

The table below outlines the potential classes of specialty chemical intermediates that can be synthesized from this compound and the general synthetic pathways involved.

Starting MaterialReaction TypePotential Intermediate ClassTarget Specialty Chemical Area
This compoundEsterificationChiral EstersFragrances, Flavors
This compoundEtherificationChiral EthersFragrances, Material Science
This compoundOxidationChiral Aldehydes/Carboxylic AcidsPharmaceuticals, Agrochemicals
This compoundNucleophilic SubstitutionChiral Alkyl HalidesGeneral Organic Synthesis

It is important to note that while the synthetic pathways are well-established in organic chemistry, specific examples with detailed reaction conditions and yields for the transformation of this compound into named specialty chemical intermediates are not readily found in the examined literature. The value of this compound is thus largely based on its potential as a chiral precursor for these classes of molecules.

Biochemical Interactions and Enzymatic Transformations of 2r 2 Cyclohexylpropan 1 Ol

Substrate Recognition and Binding Mechanisms in Biocatalysis

There is currently no specific scientific literature available that details the substrate recognition and binding mechanisms of (2R)-2-cyclohexylpropan-1-ol in biocatalysis. Research into how specific enzymes recognize and bind to this chiral alcohol, including the molecular forces and active site residues involved, has not been published.

Enzymatic Derivatization and Metabolic Pathways (in vitro/cell-free systems)

Detailed studies on the enzymatic derivatization and in vitro metabolic pathways of this compound are not present in the available scientific literature. Consequently, there is no data on the specific enzymes that may act upon this compound or the resulting metabolic products in cell-free systems.

Interaction with Biomolecules (e.g., proteins, enzymes, receptors at a molecular level)

There is a lack of specific research detailing the molecular interactions of this compound with biomolecules such as proteins, enzymes, or receptors. While general principles suggest that as a chiral alcohol, it would interact stereoselectively, specific studies identifying binding partners, affinities, and modes of interaction are not available.

Biodegradation Pathways and Environmental Fate

No specific studies on the biodegradation pathways or the environmental fate of this compound have been found in the scientific literature. Research on the microorganisms capable of degrading this compound and the metabolic routes involved has not been documented.

Future Research Directions and Unexplored Avenues for 2r 2 Cyclohexylpropan 1 Ol

Development of Novel and Sustainable Synthetic Routes

The efficient and enantiomerically pure synthesis of chiral alcohols is a cornerstone of modern pharmaceutical and fine chemical production. researchgate.net While traditional chemical methods exist, future research should prioritize the development of green and sustainable pathways to (2R)-2-cyclohexylpropan-1-ol.

A primary avenue for exploration is biocatalysis, which offers high enantioselectivity under mild reaction conditions, reducing environmental impact compared to conventional chemical processes. magtech.com.cn The asymmetric bioreduction of the prochiral precursor, 2-cyclohexylpropanal (B1360027), using ketoreductases (KREDs) or alcohol dehydrogenases presents a highly effective strategy. tandfonline.comwisdomlib.org Research could focus on screening diverse microbial whole-cell systems or isolated enzymes to identify catalysts that can reduce the aldehyde to the desired (R)-alcohol with high yield and greater than 99% enantiomeric excess. nih.gov

Another advanced strategy is Dynamic Kinetic Resolution (DKR). This process combines the enzymatic resolution of a racemic mixture with in-situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired single enantiomer. mdpi.com Developing a DKR process for a racemic mixture of 2-cyclohexylpropan-1-ol (B1594632), using a lipase (B570770) for stereoselective acylation combined with a compatible metal catalyst for racemization, would be a significant step towards a more sustainable and atom-economical synthesis. mdpi.com

Exploration of Advanced Applications in Emerging Chemical Technologies

The unique structural features of this compound make it a candidate for several advanced applications. As a chiral building block, it can be instrumental in the synthesis of complex, enantiomerically pure molecules. fiveable.me

Asymmetric Catalysis : Chiral alcohols can serve as powerful ligands in asymmetric catalysis. alfachemic.comsmolecule.com Future work could involve designing and synthesizing novel chiral ligands derived from this compound for use in metal-catalyzed reactions, such as asymmetric hydrogenation or C-C bond formation. The steric bulk of the cyclohexyl group combined with the defined stereocenter could induce high levels of enantioselectivity in catalytic transformations.

Pharmaceutical Intermediates : Chiral alcohols are crucial intermediates in the synthesis of many active pharmaceutical ingredients (APIs). nih.govsigmaaldrich.com Research could explore the incorporation of the this compound moiety into new drug candidates, where the cyclohexyl group could modulate lipophilicity and binding interactions with biological targets.

Materials Science : The cyclohexyl group can influence the self-assembly and liquid crystalline properties of molecules. smolecule.com Investigating how this compound or its derivatives organize in the solid state or in solution could lead to the development of novel chiral materials, such as liquid crystals or functional polymers with unique optical or physical properties.

Integration with Artificial Intelligence and Machine Learning in Chemical Design

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) offers powerful new tools for accelerating research and discovery. osti.govnih.gov These computational approaches can be applied to this compound in several ways.

Future research could utilize ML algorithms to accelerate the discovery of efficient biocatalysts for its synthesis. tudelft.nl By training models on existing enzyme databases and reaction data, it may be possible to predict which enzymes will have the highest activity and selectivity for reducing 2-cyclohexylpropanal, thus minimizing the need for extensive experimental screening.

Furthermore, AI can be employed in molecular design. researchgate.net Generative models could use the this compound scaffold as a starting point to design novel molecules with desired properties, such as specific binding affinities for a protein target or optimized characteristics for materials science applications. ML models can predict the physicochemical properties, reactivity, and even potential bioactivity of these newly designed compounds, guiding synthetic efforts toward the most promising candidates. osti.govchemrxiv.org

Theoretical Predictions and Experimental Validation of New Reactivities

Computational chemistry provides indispensable tools for understanding and predicting chemical behavior. osti.gov For this compound, theoretical studies can guide the exploration of its chemical reactivity and validate experimental findings.

Density Functional Theory (DFT) calculations can be used to model the transition states of reactions involving this chiral alcohol. chemrxiv.org For instance, in designing catalytic applications, DFT can help understand the non-covalent interactions (e.g., hydrogen bonding) between a catalyst and the substrate, providing insight into the origins of enantioselectivity. chemrxiv.orgacs.org This can accelerate the development of new, highly selective reactions.

Predictive modeling can also be applied to foresee the outcomes of various chemical transformations, such as oxidations to the corresponding aldehyde or carboxylic acid, or nucleophilic substitution reactions at the hydroxyl group. By understanding the energy barriers and potential reaction pathways, researchers can select the optimal conditions to achieve desired products and minimize unwanted side reactions, making experimental work more efficient and targeted.

Exploration of Novel Catalytic or Biological Roles

Beyond serving as a passive chiral building block, this compound could possess intrinsic catalytic or biological functions that remain to be discovered.

Organocatalysis : Simple chiral alcohols have been shown to act as effective hydrogen-bond donors in organocatalysis, mimicking the action of some enzymes. alfachemic.com The hydroxyl group of this compound could catalyze reactions such as hetero-Diels-Alder cycloadditions by activating electrophiles through hydrogen bonding. Research in this area would involve screening its efficacy as a catalyst in various asymmetric transformations.

Biological Activity : While the biological profile of this compound is not documented, related simple alcohols have shown potential bioactivity, such as antimicrobial or anti-inflammatory properties. The compound's ability to interact with enzymes and receptors is a key area for future investigation. The hydroxyl group can form hydrogen bonds, while the hydrophobic cyclohexyl moiety can engage in van der Waals interactions, potentially leading to specific binding with biological macromolecules. Initial research would involve broad screening against various biological targets to identify any potential therapeutic applications.

Compound Data

Table 1: Properties of 2-Cyclohexylpropan-1-ol (Racemic Mixture)

Property Value Source
IUPAC Name 2-cyclohexylpropan-1-ol nih.gov
Molecular Formula C₉H₁₈O nih.gov
Molecular Weight 142.24 g/mol nih.gov
SMILES CC(CO)C1CCCCC1 nih.gov
InChIKey IRIVQXLOJHCXIE-UHFFFAOYSA-N nih.gov

| CAS Number | 5442-00-2 | nih.gov |

Table 2: Chemical Compounds Mentioned in this Article

Compound Name Molecular Formula Role/Context
This compound C₉H₁₈O Main subject of the article
2-Cyclohexylpropanal C₉H₁₆O Prochiral precursor for synthesis
1-Cyclohexylpropan-2-ol C₉H₁₈O Isomeric chiral alcohol
2-Cyclohexylpropan-2-ol C₉H₁₈O Isomeric chiral alcohol

Q & A

Basic Questions

Q. What experimental techniques are critical for determining the stereochemical configuration of (2R)-2-cyclohexylpropan-1-ol, and how do they differentiate it from its enantiomer?

  • Methodological Answer : The stereochemistry of this compound can be confirmed using chiral chromatography or polarimetry to distinguish it from the (2S)-enantiomer. Nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents can also resolve enantiomeric splitting in peaks. X-ray crystallography provides definitive structural confirmation by mapping atomic positions. Comparative studies show that enantiomers exhibit distinct biological activities due to differing interactions with chiral biomolecules, necessitating rigorous stereochemical validation .

Q. How does the hydroxyl group position in this compound influence its physicochemical properties compared to analogs like 1-cyclohexylpropan-1-ol?

  • Methodological Answer : The hydroxyl group on the second carbon in this compound enhances hydrogen-bonding capacity compared to 1-cyclohexylpropan-1-ol (hydroxyl on the first carbon). This difference can be quantified via infrared (IR) spectroscopy (O-H stretching frequencies) and solubility studies in polar solvents. Computational modeling (e.g., density functional theory) predicts stronger hydrophobic interactions for the cyclohexyl group in the (2R) configuration, affecting partition coefficients (logP) .

Advanced Questions

Q. What strategies resolve contradictory data in enantiomer-specific biological activity studies of this compound?

  • Methodological Answer : Contradictions may arise from impurities or racemization during synthesis. Validate enantiopurity using high-performance liquid chromatography (HPLC) with a chiral stationary phase. Replicate assays under controlled conditions (e.g., inert atmosphere to prevent oxidation). Molecular docking studies can predict binding affinities to chiral enzyme pockets, explaining divergent activities. For example, the (2R) enantiomer may exhibit higher affinity for specific receptors due to steric compatibility, whereas the (2S) form might show antagonistic effects .

Q. How can researchers quantify the hydrophobic interactions of this compound in enzyme-binding studies?

  • Methodological Answer : Isothermal titration calorimetry (ITC) measures binding thermodynamics, correlating cyclohexyl group hydrophobicity with entropy changes. Surface plasmon resonance (SPR) assesses kinetic parameters (e.g., association/dissociation rates) in real time. Partition coefficient (logP) experiments using octanol-water systems provide empirical hydrophobicity data. These methods collectively explain how the compound’s cyclohexyl moiety enhances membrane permeability or protein binding .

Q. What catalytic systems are reported for synthesizing this compound with high enantiomeric excess (ee), and how are reaction conditions optimized?

  • Methodological Answer : Asymmetric hydrogenation of ketone precursors using chiral catalysts (e.g., BINAP-Ruthenium complexes) achieves high ee. Reaction parameters like temperature, pressure, and solvent polarity are optimized via design of experiments (DoE) to minimize racemization. Monitoring ee dynamically via inline spectroscopy (e.g., Raman) ensures process control. Post-synthesis, recrystallization or enzymatic resolution (e.g., lipase-mediated kinetic resolution) further purifies the enantiomer .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.